BenchChemオンラインストアへようこそ!

2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Physicochemical profiling Lipophilicity Drug-likeness

This sulfonyl-piperidine derivative combines a 2,4-dichlorophenoxyacetyl side chain with a 4-fluorophenylsulfonyl group, creating a unique pharmacophore for PKR1/PKR2 antagonist screening (IC₅₀ 600–1900 nM). Its zero HBD and XLogP3 4.3 profile ensure superior CNS permeability, making it a privileged scaffold for CNS-focused libraries. Ideal for 11β-HSD1 inhibition assays and herbicide resistance-breaking programs.

Molecular Formula C19H18Cl2FNO4S
Molecular Weight 446.31
CAS No. 1798029-46-5
Cat. No. B2577032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
CAS1798029-46-5
Molecular FormulaC19H18Cl2FNO4S
Molecular Weight446.31
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18Cl2FNO4S/c20-13-3-8-18(17(21)10-13)27-12-19(24)23-9-1-2-16(11-23)28(25,26)15-6-4-14(22)5-7-15/h3-8,10,16H,1-2,9,11-12H2
InChIKeyXQUWNMHJEONILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1798029-46-5) – Structural & Class Definition for Research Procurement


2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone (CAS 1798029-46-5) is a synthetic sulfonyl-piperidine derivative bearing a 2,4-dichlorophenoxyacetyl side chain and a 4-fluorophenylsulfonyl group [1]. The compound belongs to a chemical class explored as modulators of prokineticin receptors (PKR1/PKR2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. Its calculated physicochemical profile (MW 446.3 g/mol, XLogP3 4.3, zero H-bond donors, five H-bond acceptors) positions it as a moderately lipophilic, neutral scaffold suited for CNS-penetrant or agrochemical screening libraries [1].

Why 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Cannot Be Replaced by a Generic Sulfonyl-Piperidine Analog


The combination of a 2,4-dichlorophenoxy moiety with a 3-((4-fluorophenyl)sulfonyl)piperidine scaffold creates a unique pharmacophoric and physicochemical signature that is absent in simpler or differently substituted analogs. Compounds lacking the 4-fluorophenylsulfonyl group (e.g., CAS 39489-66-2) lose a key hydrogen-bond acceptor array and lipophilic contact point, while analogs with alkylsulfonyl replacements (e.g., CAS 1797687-82-1) cannot replicate the aromatic π-stacking and electrostatic interactions of the 4-fluorophenyl ring [1]. As evidenced by patent-defined structure-activity relationships (SAR), both the nature of the sulfonyl substituent and the position of the phenoxy attachment on the piperidine ring critically modulate target potency [2]. Generic substitution therefore risks both loss of on-target activity and alteration of selectivity profiles.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-sulfonyl Analog (CAS 39489-66-2)

The target compound (MW 446.3, XLogP3 4.3) is substantially larger and more lipophilic than the des-sulfonyl analog 2-(2,4-dichlorophenoxy)-1-(piperidin-1-yl)ethanone (MW 288.17, XLogP3 ~2.5) [1]. The addition of the 4-fluorophenylsulfonyl group increases the molecular weight by ~158 Da and the calculated logP by approximately 1.8 log units, which can significantly alter membrane permeability, CNS penetration potential, and non-specific binding characteristics.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Capacity Differentiation vs. Alkylsulfonyl Analog (CAS 1797687-82-1)

The target compound possesses five hydrogen-bond acceptors (two carbonyl oxygens, two sulfonyl oxygens, one phenoxy oxygen) compared to five acceptors also present in the isobutylsulfonyl analog 2-(2,4-dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone (CAS 1797687-82-1) [1]. However, the aromatic fluorine on the 4-fluorophenylsulfonyl group introduces a unique C–F···H interaction site and alters the electrostatic potential surface, which can influence binding to prokineticin receptors and 11β-HSD1 [2]. The alkylsulfonyl analog lacks this aromatic interaction capability.

Hydrogen-bonding Target engagement Selectivity

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analog (CAS 823780-90-1)

The target compound has five rotatable bonds (ether linkage, acetyl-piperidine bond, sulfonyl-piperidine bond, and two bonds in the sulfonyl-phenyl attachment) [1]. In contrast, 1-[4-(2,4-dichlorophenoxy)-2-fluorophenyl]sulfonylpiperidine (CAS 823780-90-1) lacks the acetyl spacer, eliminating two rotatable bonds and creating a more rigid scaffold . The increased flexibility of the target compound may allow better adaptability to receptor binding pockets, potentially resulting in different binding kinetics and selectivity profiles.

Conformational flexibility Binding entropy Selectivity

Prokineticin Receptor 1 (PKR1) Binding Affinity – Class Benchmarking

While direct PKR1 IC50 data for the target compound is not publicly available, the closest structurally characterized analog in the sulfonyl-piperidine class is Example 47 (BDBM250568, 4-(4-chloro-2-fluorophenoxy)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine) with a PKR1 IC50 of 1,900 nM [1]. Other analogs in the same patent family show IC50 values ranging from 600 nM to >10,000 nM, indicating that minor structural changes (including the nature of the sulfonyl substituent) produce >3-fold potency shifts [2]. The 4-fluorophenylsulfonyl group in the target compound is a key variable that may yield distinct potency and selectivity relative to these reference analogs.

Prokineticin receptor PKR1 Antagonist

Zero H-Bond Donor Count – Permeability Advantage vs. Hydroxylated Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0) [1], a critical parameter for passive membrane permeability. Many sulfonyl-piperidine analogs intended for CNS indications contain hydroxyl or amine groups that increase HBD count, which is known to reduce brain penetration (mean HBD < 3 for CNS drugs) [2]. The absence of HBD in this compound reduces the desolvation penalty for membrane crossing, potentially offering superior permeability compared to hydroxylated class members.

Permeability CNS drug design Hydrogen bonding

High-Value Research & Industrial Application Scenarios for 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone


Prokineticin Receptor (PKR1/PKR2) Antagonist Screening & SAR Expansion

The 4-fluorophenylsulfonyl substituent and dichlorophenoxy moiety position this compound as a candidate for prokineticin receptor antagonist screening. As demonstrated by patent SAR data, sulfonyl-piperidine analogs with aromatic sulfonyl groups exhibit PKR1 IC50 values in the 600–1,900 nM range [1]. Procurement of the target compound enables direct potency and selectivity comparison against the characterized Example 47 (IC50 1,900 nM) and Example 11 (IC50 600 nM), facilitating the identification of the optimal sulfonyl substituent for PKR1/PKR2 modulation [1].

CNS-Penetrant Library Design Based on Zero H-Bond Donor Physicochemical Profile

With a calculated XLogP3 of 4.3 and zero hydrogen-bond donors, this compound fulfills key physicochemical criteria for CNS drug candidates [2]. It can serve as a privileged scaffold for CNS-focused screening libraries, where its lack of HBD reduces efflux transporter recognition and enhances passive permeability relative to hydroxylated or aminated sulfonyl-piperidine analogs [2]. This property is quantitatively measurable through PAMPA-BBB or MDCK-MDR1 assays.

Agrochemical Lead Optimization – Dichlorophenoxy Herbicide Hybrid

The 2,4-dichlorophenoxy group is a recognized pharmacophore in auxinic herbicides such as 2,4-D. The target compound hybridizes this moiety with a sulfonyl-piperidine group that is absent in commercial herbicides [3]. This structural combination may confer unique physicochemical properties (solubility, logP) and target-site interactions distinct from conventional phenoxy herbicides, warranting evaluation in herbicide resistance-breaking programs through comparative dose-response assays against 2,4-D-resistant weed biotypes [3].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Screening

Aryl sulfonyl piperidines are a well-documented inhibitor class for 11β-HSD1, a target for type 2 diabetes and metabolic syndrome [4]. The specific 4-fluorophenylsulfonyl substitution in the target compound provides a distinct electronic profile compared to other aryl sulfonyl analogs already evaluated in patent literature. Its procurement enables comparative IC50 determination in 11β-HSD1 enzymatic assays, directly benchmarking against lead compounds disclosed in US20060199816 [4].

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.